ACTH (1-17)

Descripción

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H145N29O23S/c1-53(2)78(91(144)109-49-75(128)111-62(22-9-12-35-96)81(134)113-63(23-10-13-36-97)82(135)117-68(93(146)147)26-16-39-106-95(102)103)123-90(143)74-27-17-40-124(74)92(145)67(24-11-14-37-98)112-76(129)48-108-80(133)71(44-56-46-107-61-21-8-7-20-59(56)61)120-83(136)64(25-15-38-105-94(100)101)114-86(139)70(42-54-18-5-4-6-19-54)119-88(141)72(45-57-47-104-52-110-57)121-84(137)65(32-33-77(130)131)115-85(138)66(34-41-148-3)116-89(142)73(51-126)122-87(140)69(118-79(132)60(99)50-125)43-55-28-30-58(127)31-29-55/h4-8,18-21,28-31,46-47,52-53,60,62-74,78,107,125-127H,9-17,22-27,32-45,48-51,96-99H2,1-3H3,(H,104,110)(H,108,133)(H,109,144)(H,111,128)(H,112,129)(H,113,134)(H,114,139)(H,115,138)(H,116,142)(H,117,135)(H,118,132)(H,119,141)(H,120,136)(H,121,137)(H,122,140)(H,123,143)(H,130,131)(H,146,147)(H4,100,101,105)(H4,102,103,106)/t60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNMAFWEFLFAJN-QBQLSIIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H145N29O23S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2093.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ACTH (1-17)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key player in the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for its role in stimulating the adrenal cortex. The synthetic fragment, ACTH (1-17), retains significant biological activity and has been a subject of interest for its therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of ACTH (1-17), focusing on its molecular interactions, signaling pathways, and cellular effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Receptor Binding and Activation

ACTH (1-17) exerts its effects primarily through interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs). The two principal receptors for ACTH (1-17) are the melanocortin 1 receptor (MC1R) and the melanocortin 2 receptor (MC2R).

Melanocortin 1 Receptor (MC1R): ACTH (1-17) is a potent agonist at the human MC1R.[1] This receptor is predominantly expressed in melanocytes and is crucial for regulating skin pigmentation.[2]

Melanocortin 2 Receptor (MC2R): The MC2R is the classical ACTH receptor, primarily located on the surface of adrenocortical cells.[3] The functional expression and signaling of MC2R are uniquely dependent on the presence of a small transmembrane protein known as the Melanocortin Receptor Accessory Protein (MRAP).[4] MRAP is essential for the trafficking of MC2R to the cell membrane and for enabling ACTH binding and subsequent signal transduction.[4]

Quantitative Receptor Binding and Functional Activity Data

The following table summarizes the key quantitative parameters that define the interaction of ACTH (1-17) with its primary receptor targets.

| Parameter | Receptor | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | Human MC1R | 0.21 ± 0.03 nM | HEK293 cells | [1] |

| Binding Affinity (Ki) | Human MC1R | 0.23 nM | HEK293 cells | [5] |

| Functional Potency (EC50) | Human MC1R | 3.02 nM | HEK293 cells | [5][6][7] |

| Inhibition Constant (IC50) | Human MC2R | 5.5 ± 1.0 nM | Not Specified | [8] |

| Functional Potency (EC50) | Human MC2R | 5.5 ± 1.0 nM | Not Specified | [8] |

Signaling Pathways

Upon binding to its receptors, ACTH (1-17) initiates a cascade of intracellular signaling events. The primary signaling pathway for both MC1R and MC2R involves the activation of adenylyl cyclase through a stimulatory G protein (Gs).

MC1R Signaling Pathway

Activation of MC1R by ACTH (1-17) leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade ultimately leads to physiological responses such as melanogenesis in melanocytes.[2]

MC2R Signaling Pathway

The signaling pathway downstream of MC2R is similar to that of MC1R, with the crucial involvement of MRAP. Following ACTH (1-17) binding to the MC2R-MRAP complex, the associated Gs protein is activated, leading to increased intracellular cAMP levels and subsequent PKA activation.[3] PKA then phosphorylates key proteins involved in steroidogenesis, such as Steroidogenic Acute Regulatory (StAR) protein and various cytochrome P450 enzymes. This ultimately results in the synthesis and secretion of glucocorticoids, such as cortisol, from the adrenal cortex. There is also evidence suggesting that MC2R activation can lead to the stimulation of the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can further modulate steroidogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ACTH (1-17).

Radioligand Binding Assay

This assay is used to determine the binding affinity of ACTH (1-17) to its receptors.

Objective: To determine the inhibition constant (Ki) of ACTH (1-17) for MC1R or MC2R.

Materials:

-

HEK293 cells transiently or stably expressing human MC1R or MC2R.

-

Radiolabeled ligand (e.g., [125I]Nle4,D-Phe7-α-MSH for MC1R).

-

Unlabeled ACTH (1-17).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold PBS).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture and Membrane Preparation: Culture HEK293 cells expressing the receptor of interest to 80-90% confluency. Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

Competition Binding: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled ACTH (1-17) to the wells. Include wells with only radioligand (total binding) and wells with radioligand and a high concentration of a known non-specific competitor (non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled ACTH (1-17) concentration. Determine the IC50 value (the concentration of ACTH (1-17) that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Measurement Assay

This assay quantifies the production of cyclic AMP in response to receptor activation by ACTH (1-17).

Objective: To determine the functional potency (EC50) of ACTH (1-17) in stimulating cAMP production.

Materials:

-

Cells expressing the receptor of interest (e.g., HEK293-hMC1R or CHO-hMC2R/MRAP).

-

ACTH (1-17).

-

Stimulation buffer (e.g., HBSS containing 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-incubation: Remove the growth medium and pre-incubate the cells with stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add increasing concentrations of ACTH (1-17) to the wells. Include control wells with buffer only (basal level) and a known agonist (positive control).

-

Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay as per the kit protocol. This typically involves the addition of detection reagents and incubation.

-

Quantification: Measure the signal (e.g., fluorescence, absorbance, or radioactivity) using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the ACTH (1-17) concentration. Determine the EC50 value (the concentration of ACTH (1-17) that produces 50% of the maximal response) from the resulting dose-response curve.

Inositol Trisphosphate (IP3) Assay

This assay measures the production of the second messenger inositol trisphosphate.

Objective: To determine if ACTH (1-17) stimulates the PLC pathway by measuring IP3 production.

Materials:

-

Cells expressing the receptor of interest.

-

[3H]-myo-inositol for radiolabeling.

-

ACTH (1-17).

-

Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer containing LiCl to inhibit inositol monophosphatase).

-

Trichloroacetic acid (TCA) for quenching the reaction.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Labeling: Culture the cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.

-

Pre-incubation: Wash the cells to remove unincorporated radiolabel and pre-incubate with stimulation buffer containing LiCl.

-

Stimulation: Add ACTH (1-17) at various concentrations to the cells and incubate for a short period (e.g., 30-60 seconds) at 37°C.

-

Extraction of Inositol Phosphates: Terminate the stimulation by adding ice-cold TCA. Scrape the cells and centrifuge to pellet the precipitate.

-

Separation of Inositol Phosphates: Apply the supernatant to a Dowex AG1-X8 column. Wash the column to remove free inositol. Elute the different inositol phosphates (IP1, IP2, IP3) with increasing concentrations of ammonium formate.

-

Quantification: Collect the fractions corresponding to IP3, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as the amount of [3H]-IP3 produced per well or normalized to protein content.

Steroidogenesis Assay

This assay measures the production of steroid hormones, such as cortisol, from adrenal cells in response to ACTH (1-17) stimulation.

Objective: To assess the steroidogenic activity of ACTH (1-17).

Materials:

-

Adrenal cell line (e.g., human NCI-H295R) or primary adrenal cells.

-

Cell culture medium.

-

ACTH (1-17).

-

Assay kit for the specific steroid to be measured (e.g., Cortisol ELISA kit).

-

Plate reader for the ELISA assay.

Procedure:

-

Cell Culture: Culture the adrenal cells in appropriate medium until they reach a desired confluency.

-

Stimulation: Replace the culture medium with fresh medium containing increasing concentrations of ACTH (1-17). Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C.

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted steroids.

-

Steroid Quantification: Measure the concentration of the steroid of interest (e.g., cortisol) in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve for the steroid. Calculate the concentration of the steroid in the samples. Plot the steroid concentration against the ACTH (1-17) concentration to generate a dose-response curve.

Conclusion

ACTH (1-17) is a potent peptide agonist that primarily signals through the MC1 and MC2 receptors. Its mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP pathway, leading to distinct physiological responses in different target tissues, namely melanogenesis and steroidogenesis. The unique requirement of MRAP for MC2R function adds a layer of complexity to its adrenal-specific actions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of ACTH (1-17) and related compounds for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACTH receptor - Wikipedia [en.wikipedia.org]

- 4. Structure and Function of the Melanocortin2 Receptor Accessory Protein MRAP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. ACTH (1-17) (human, mouse, rat, porcine, bovine, ovine) (trifluoroacetate salt) - Cayman Chemical [bioscience.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]

The Biological Frontier of ACTH(1-17): A Technical Guide to its Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a pleiotropic peptide hormone derived from pro-opiomelanocortin (POMC). While the full-length ACTH(1-39) is well-recognized for its role in stimulating cortisol production via the melanocortin-2 receptor (MC2R), its N-terminal fragment, ACTH(1-17), has emerged as a molecule with distinct and potent biological activities. This technical guide provides an in-depth exploration of the biological function and activity of ACTH(1-17), focusing on its interactions with melanocortin receptors, its signaling pathways, and its diverse physiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and a thorough analysis of the current understanding of this intriguing peptide fragment.

Core Biological Functions and Activities

ACTH(1-17) is a potent agonist at several melanocortin receptors (MCRs), exhibiting a range of biological effects that are independent of the classical steroidogenic pathway of full-length ACTH. Its primary functions include immunomodulation, anti-inflammatory effects, neuroprotection, and regulation of melanogenesis.

Key Biological Activities:

-

Melanocortin Receptor Agonism: ACTH(1-17) is a potent agonist, particularly at the human melanocortin 1 receptor (MC1R)[1][2]. It also binds to MC3R, MC4R, and MC5R with varying affinities[3].

-

Melanogenesis: It stimulates melanogenesis in human melanocytes, with some studies suggesting it is more potent than alpha-melanocyte-stimulating hormone (α-MSH)[1][4]. The dose-response curve for ACTH in stimulating melanogenesis can be biphasic[5].

-

Anti-inflammatory and Immunomodulatory Effects: ACTH exhibits anti-inflammatory and immunomodulatory activities, including the ability to decrease inflammatory cytokine levels[6][7]. Oral administration of ACTH has been shown to inhibit IL-17 production in an animal model of multiple sclerosis[6][7].

-

Neuroprotection: Studies have demonstrated the neuroprotective effects of ACTH in models of hemorrhagic shock and peri-intraventricular hemorrhage in newborn rats[8].

-

Cardiovascular Effects: In animal models of hemorrhagic shock, ACTH(1-17) has been shown to increase mean arterial blood pressure[3].

Quantitative Data Summary

The following tables summarize the quantitative data on the binding affinity and functional potency of ACTH(1-17) at various melanocortin receptors.

Table 1: Binding Affinity (Ki) of ACTH(1-17) for Melanocortin Receptors

| Receptor | Ki (nM) | Cell Line | Radioligand | Reference |

| Human MC1R | 0.21 ± 0.03 | HEK 293 | [¹²⁵I]Nle⁴,D-Phe⁷ α-MSH | [1][2] |

| Human MC1R | 0.23 | Not Specified | Not Specified | [3] |

| Human MC3R | 14 | Not Specified | Not Specified | [3] |

| Human MC4R | 419 | Not Specified | Not Specified | [3] |

| Human MC5R | 4,240 | Not Specified | Not Specified | [3] |

Table 2: Functional Potency (EC50) of ACTH(1-17) at Melanocortin Receptors

| Receptor | Assay | EC50 (nM) | Cell Line | Reference |

| Human MC1R | Adenylate Cyclase Activity | 3.02 | HEK 293 | [3] |

| Human MC1R | Melanogenesis | 0.0001 and 0.08 (biphasic) | Melanocytes | [3] |

Signaling Pathways

ACTH(1-17) primarily exerts its effects by activating G-protein coupled melanocortin receptors, leading to the stimulation of intracellular signaling cascades. The most well-characterized pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).

MC1R Signaling Pathway

Upon binding to MC1R, ACTH(1-17) initiates the following signaling cascade:

-

G-protein Activation: The agonist-bound receptor activates the stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation: The catalytic subunit of PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB).

-

Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, modulating their transcription. This leads to downstream effects such as melanogenesis and anti-inflammatory responses.

References

- 1. ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ACTH(4-12) is the minimal message sequence required to induce the differentiation of mouse epidermal melanocytes in serum-free primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cultured human melanocytes respond to MSH peptides and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ingested (Oral) Adrenocorticotropic Hormone Inhibits IL-17 in the Central Nervous System in the Mouse Model of Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ingested (Oral) Adrenocorticotropic Hormone Inhibits IL-17 in the Central Nervous System in the Mouse Model of Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of ACTH on collagenase-induced peri-intraventricular hemorrhage in newborn male rats - PMC [pmc.ncbi.nlm.nih.gov]

α-Melanocyte-Stimulating Hormone (α-MSH) vs. Adrenocorticotropic Hormone (1-17) [ACTH (1-17)]: A Comparative Analysis of Physiological Roles and Receptor Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of α-melanocyte-stimulating hormone (α-MSH) and the N-terminal fragment of adrenocorticotropic hormone, ACTH (1-17). Both peptides are derived from the same pro-hormone, pro-opiomelanocortin (POMC), and share a common core amino acid sequence, leading to overlapping biological activities. However, subtle structural differences and interactions with the family of melanocortin receptors (MCRs) confer distinct physiological roles. This document delves into their receptor binding affinities, signaling pathways, comparative physiological functions, and detailed experimental protocols for their characterization, offering a critical resource for researchers in endocrinology, immunology, and drug development.

Introduction: The Pro-Opiomelanocortin (POMC) Family

The physiological activities of α-MSH and ACTH are deeply intertwined, originating from a single precursor protein, pro-opiomelanocortin (POMC).[1][2][3][4] The post-translational processing of POMC is a tissue-specific phenomenon, catalyzed by prohormone convertases (PCs), which dictates the final peptide products. In the anterior pituitary, PC1 cleaves POMC to produce ACTH (1-39) and β-lipotropin.[1][3] Further processing of ACTH (1-39) by PC2 in other tissues, such as the hypothalamus and the skin, yields ACTH (1-17), which can then be further cleaved and modified to produce α-MSH (an acetylated and amidated 13-amino acid peptide).[1][5] This shared origin is fundamental to their overlapping functions, yet their distinct processing pathways hint at specialized roles.

Molecular Structure and Receptor Interactions

The biological effects of α-MSH and ACTH (1-17) are mediated through a class of G protein-coupled receptors (GPCRs) known as melanocortin receptors (MCRs). Five subtypes have been identified (MC1R through MC5R), each with a distinct tissue distribution and physiological relevance.[1][2][6]

The core pharmacophore responsible for MCR binding is the amino acid sequence His-Phe-Arg-Trp, which is present in both peptides.[3] However, the additional amino acids in ACTH (1-17) can influence receptor affinity and potency.

Comparative Receptor Binding and Potency

Both α-MSH and ACTH (1-17) are agonists at MC1R, MC3R, MC4R, and MC5R. Notably, α-MSH does not interact with MC2R, which is the specific receptor for ACTH and mediates its effects on the adrenal gland.[4][7] Studies have shown that ACTH (1-17) can be a highly potent agonist at the human MC1R, in some cases demonstrating higher affinity and potency than α-MSH itself.[8][9]

| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Production |

| α-MSH | hMC1R | 0.13 ± 0.005[8] | ~0.1 - 1 |

| hMC3R | ~10 - 100 | ~10 - 100 | |

| hMC4R | ~1 - 10 | ~1 - 10 | |

| hMC5R | ~10 - 100 | ~10 - 100 | |

| ACTH (1-17) | hMC1R | 0.21 ± 0.03[8][9] | Potent, in some cases > α-MSH[8] |

| hMC3R | Binds, variable potency | Agonist activity demonstrated | |

| hMC4R | Binds, variable potency | Agonist activity demonstrated | |

| hMC5R | Binds, variable potency | Agonist activity demonstrated |

Note: Values are approximate and can vary based on experimental systems and cell types. This table is a summary of reported findings.

Intracellular Signaling Pathways

Activation of MCRs by α-MSH and ACTH (1-17) initiates a cascade of intracellular signaling events. While the canonical pathway involves cyclic AMP (cAMP), evidence for alternative signaling routes has emerged, suggesting a more complex regulatory network.

Canonical Gαs-cAMP-PKA Pathway

The primary signaling mechanism for MC1R, MC3R, MC4R, and MC5R is the activation of the Gαs subunit, which stimulates adenylyl cyclase to increase intracellular cAMP levels.[10][11] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.

Alternative Signaling Pathways

Beyond the cAMP pathway, MCR activation can trigger other signaling cascades that contribute to the diverse physiological effects of these peptides.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and growth.[11][12]

-

Extracellular signal-regulated kinase (ERK)/MAPK Pathway: Activation of this pathway is linked to cell proliferation and differentiation.[12][13]

-

Calcium (Ca2+) Signaling: In some contexts, MCR activation can lead to an increase in intracellular calcium, influencing various cellular processes.[10]

Comparative Physiological Roles

The activation of MCRs in different tissues by α-MSH and ACTH (1-17) results in a wide range of physiological effects, from pigmentation to immune modulation and energy balance.

Pigmentation

Both peptides are potent stimulators of melanogenesis (pigment production) in skin melanocytes.[14] This effect is mediated by MC1R, where activation leads to an increase in eumelanin (black/brown pigment) synthesis, which is photoprotective.[11][15] ACTH (1-17) has been shown to be as effective, if not more so, than α-MSH in stimulating this process.[8]

Anti-inflammatory and Immunomodulatory Effects

A key physiological role for α-MSH is its potent anti-inflammatory activity.[10][11] By binding to MC1R and MC3R on various immune cells, including macrophages and monocytes, α-MSH inhibits the activation of the pro-inflammatory transcription factor NF-κB.[1][10] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[2] ACTH shares these anti-inflammatory properties, which are independent of its ability to stimulate cortisol production, by acting directly on MCRs expressed on immune cells.[1]

Energy Homeostasis and Appetite Regulation

In the central nervous system, particularly the hypothalamus, both α-MSH and ACTH act as anorexigenic signals, meaning they suppress appetite and reduce food intake.[5][16] This action is primarily mediated by MC4R.[5] Endogenous ACTH has been demonstrated to play a significant role in the regulation of food intake, with effects that are not dependent on its conversion to α-MSH.[5][16]

Steroidogenesis: The Key Distinction

The classical and most distinct physiological role of full-length ACTH (1-39) is the stimulation of glucocorticoid (e.g., cortisol) synthesis and secretion from the adrenal cortex.[17][18][19] This is exclusively mediated by the MC2R, which, as noted, does not bind α-MSH.[4] While ACTH (1-17) contains the core MCR-binding domain, the C-terminal portion of the full-length peptide is critical for the full steroidogenic activity at the MC2R.

Key Experimental Protocols

Characterizing the interaction of ligands like α-MSH and ACTH (1-17) with MCRs requires standardized in vitro assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.

Methodology:

-

Cell Culture: Culture HEK293 cells stably transfected with the human MCR of interest (e.g., hMC1R).

-

Membrane Preparation: Harvest cells, homogenize in a buffered solution, and centrifuge to isolate a crude membrane preparation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a radiolabeled MCR ligand (e.g., [¹²⁵I]NDP-α-MSH), and varying concentrations of the unlabeled competitor peptides (α-MSH or ACTH 1-17).

-

Incubation: Incubate the plates at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash filters to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

Methodology:

-

Cell Culture: Seed MCR-expressing cells into 96-well plates and grow to near confluency.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of the agonist (α-MSH or ACTH 1-17) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with the provided lysis buffer from a commercial cAMP detection kit.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the cAMP concentration (or assay signal) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Conclusion and Future Directions

α-MSH and ACTH (1-17) are pleiotropic peptides with significant overlap in their physiological functions, a direct consequence of their shared POMC origin and interaction with four of the five melanocortin receptors. They are both key players in pigmentation, immune modulation, and energy homeostasis. The defining functional difference lies in the exclusive action of full-length ACTH on MC2R to stimulate steroidogenesis. However, the finding that ACTH (1-17) can be a more potent agonist than α-MSH at MC1R underscores the importance of considering the full spectrum of POMC-derived peptides when studying melanocortin physiology.

For drug development professionals, the subtle differences in receptor affinity and potential for biased signaling between these endogenous ligands offer intriguing possibilities. The development of selective agonists or antagonists for specific MCR subtypes holds therapeutic promise for a range of conditions, from inflammatory and autoimmune disorders to obesity and metabolic diseases. A thorough understanding of the distinct yet overlapping roles of α-MSH and ACTH fragments is critical to advancing these therapeutic strategies.

References

- 1. Frontiers | Melanocortin Receptors as Novel Effectors of Macrophage Responses in Inflammation [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. frontiersin.org [frontiersin.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Signaling pathways implicated in alpha-melanocyte stimulating hormone-induced lipolysis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Alpha-melanocyte-stimulating hormone suppresses oxidative stress through a p53-mediated signaling pathway in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endogenous ACTH, not only alpha-melanocyte-stimulating hormone, reduces food intake mediated by hypothalamic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

An In-depth Technical Guide to the Discovery and Synthesis of ACTH (1-17) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) (1-17), a 17-amino acid N-terminal fragment of the full-length ACTH, has emerged as a molecule of significant interest due to its potent and specific activity at the melanocortin 1 receptor (MC1R). Initially overshadowed by its parent hormone, ACTH (1-17) is now recognized as a key player in melanogenesis and potentially other physiological processes mediated by MC1R. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ACTH (1-17), with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this peptide. Detailed protocols for its synthesis, purification, and characterization are presented, alongside a thorough examination of its signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working with melanocortin peptides and their therapeutic applications.

Discovery and Biological Significance

The discovery of ACTH (1-17) as a distinct and potent bioactive peptide is rooted in the broader history of research into the pro-opiomelanocortin (POMC) gene and its peptide products. For many years, α-melanocyte-stimulating hormone (α-MSH), another POMC-derived peptide, was considered the primary endogenous ligand for the melanocortin 1 receptor (MC1R), a key regulator of skin pigmentation.

A pivotal study by Tsatmali and colleagues in 1999 challenged this dogma. Their research demonstrated that ACTH (1-17) is not only present in the skin at concentrations exceeding those of α-MSH but is also a more potent agonist at the human MC1R.[1] This discovery repositioned ACTH (1-17) as a significant physiological regulator of human melanocytes.

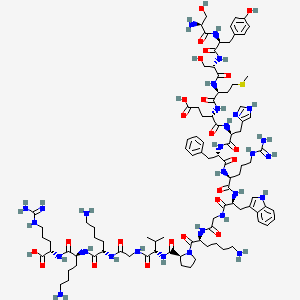

The amino acid sequence of human ACTH (1-17) is: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH

Synthesis of ACTH (1-17) Peptide

The chemical synthesis of ACTH fragments became feasible with the advent of solid-phase peptide synthesis (SPPS), a technique pioneered by R.B. Merrifield. Early syntheses of ACTH analogues, including a heptadecapeptide amide of ACTH (1-17), were reported as early as 1967. The modern and most common method for synthesizing ACTH (1-17) is through Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase chemistry.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of ACTH (1-17)

This protocol outlines the manual synthesis of ACTH (1-17) on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Ether

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.

-

Add HBTU, HOBt, and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, from C-terminus to N-terminus.

-

Final Deprotection: After the final amino acid (Fmoc-Ser(tBu)-OH) is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by HPLC.

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

Crude synthetic peptides require purification to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps. Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.

Experimental Protocol: RP-HPLC Purification of ACTH (1-17)

-

Column: A C18 reversed-phase column is typically used for peptides of this size.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. A typical gradient might be from 5% to 45% B over 30-60 minutes. The optimal gradient should be determined empirically.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Run the gradient and collect fractions corresponding to the major peptide peak.

-

Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity.

-

Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

-

Characterization

The identity and purity of the synthesized ACTH (1-17) peptide are confirmed using mass spectrometry and analytical HPLC.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide. The expected monoisotopic mass of ACTH (1-17) can be calculated based on its amino acid composition.

-

Analytical HPLC: The purity of the final product is assessed by analytical RP-HPLC, ideally showing a single sharp peak.

Quantitative Data

The biological activity of ACTH (1-17) has been quantified through various in vitro assays, primarily focusing on its interaction with melanocortin receptors.

Table 1: Receptor Binding Affinity of ACTH (1-17) and Related Peptides

| Peptide | Receptor | Binding Assay Method | Ki (nM) | Reference |

| ACTH (1-17) | Human MC1R | Competitive binding with [¹²⁵I]Nle⁴DPhe⁷α-MSH | 0.21 ± 0.03 | [1] |

| α-MSH | Human MC1R | Competitive binding with [¹²⁵I]Nle⁴DPhe⁷α-MSH | 0.13 ± 0.005 | [1] |

| ACTH (1-17) | Human MC2R | Competitive binding with ¹²⁵I-ACTH(1-24) | 5.5 ± 1.0 (IC₅₀) | [2] |

| ACTH (1-24) | Human MC2R | Competitive binding with ¹²⁵I-ACTH(1-24) | 3.9 ± 1.2 (IC₅₀) | [2] |

| ACTH (1-39) | Human MC2R | Competitive binding with ¹²⁵I-ACTH(1-24) | 4.6 ± 1.2 (IC₅₀) | [2] |

Table 2: Functional Activity of ACTH (1-17) at Melanocortin Receptors

| Peptide | Receptor | Functional Assay | EC₅₀ (nM) | Reference |

| ACTH (1-17) | Human MC2R | cAMP production | 5.5 ± 1.0 | [2] |

| ACTH (1-24) | Human MC2R | cAMP production | 1.3 ± 0.2 | [2] |

| ACTH (1-39) | Human MC2R | cAMP production | 3.2 ± 0.5 | [2] |

Signaling Pathways of ACTH (1-17) at the MC1 Receptor

ACTH (1-17) exerts its effects on melanocytes by binding to the MC1R, a G protein-coupled receptor (GPCR). This binding activates two primary signaling pathways: the adenylyl cyclase pathway and the phospholipase C pathway.[1]

Adenylyl Cyclase - cAMP Pathway

This is the canonical signaling pathway for MC1R activation.

Caption: The MC1R-cAMP signaling pathway activated by ACTH (1-17).

Phospholipase C - IP₃/DAG Pathway

In addition to the cAMP pathway, ACTH (1-17) has been shown to stimulate the production of inositol trisphosphate (IP₃), indicating the activation of the phospholipase C (PLC) pathway.[1]

Caption: The MC1R-PLC signaling pathway activated by ACTH (1-17).

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis and characterization of ACTH (1-17).

Caption: General workflow for the synthesis and characterization of ACTH (1-17).

Conclusion

The discovery of ACTH (1-17) as a potent endogenous agonist of the MC1R has significantly advanced our understanding of skin pigmentation and melanocortin signaling. Its chemical synthesis is now a routine procedure, enabling further research into its physiological roles and therapeutic potential. This technical guide provides a foundational resource for scientists and researchers, offering detailed methodologies and quantitative data to support ongoing and future investigations into this important peptide. The continued exploration of ACTH (1-17) and its analogues may lead to the development of novel therapeutics for a range of conditions, from skin disorders to inflammatory diseases.

References

A Technical Guide to ACTH(1-17) as a Melanocortin 1 Receptor (MC1R) Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) (1-17) is a peptide fragment of ACTH and a potent agonist of the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR) pivotal in regulating skin pigmentation and inflammation.[1][2] This document provides a comprehensive technical overview of ACTH(1-17)'s interaction with MC1R, detailing its binding affinity, functional potency, and the intracellular signaling cascades it initiates. Detailed experimental protocols for characterizing this ligand-receptor interaction are provided, alongside visual representations of key pathways and workflows to support researchers in this field.

Introduction to ACTH(1-17) and MC1R

The melanocortin system, comprising melanocortin peptides, their receptors (MC1R-MC5R), and endogenous antagonists, plays a crucial role in a wide array of physiological processes.[3][4] The MC1R, primarily expressed on melanocytes, is a key regulator of skin and hair color and exerts anti-inflammatory effects.[1][5] Its activation classically switches melanin synthesis from the reddish-yellow pheomelanin to the brown-black eumelanin.[5]

While α-melanocyte-stimulating hormone (α-MSH) is considered a major endogenous ligand for MC1R, other pro-opiomelanocortin (POMC) derived peptides, such as ACTH(1-17), are also produced and function as potent agonists.[2] Studies have shown that ACTH(1-17) binds to the human MC1R (hMC1R) with high affinity and is more potent than α-MSH in stimulating melanogenesis and intracellular second messenger production in human cells.[2]

Quantitative Pharmacology of ACTH(1-17) at Melanocortin Receptors

The pharmacological profile of ACTH(1-17) is characterized by high-affinity binding and potent functional activity at MC1R. Its selectivity has been evaluated across other melanocortin receptor subtypes. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of ACTH(1-17) and α-MSH at human MC1R

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell Line |

| ACTH(1-17) | hMC1R | Competitive Binding | Ki | 0.21 ± 0.03 | HEK 293 |

| α-MSH | hMC1R | Competitive Binding | Ki | 0.13 ± 0.005 | HEK 293 |

| Data sourced from competitive binding assays using [125I]Nle4,D-Phe7-α-MSH as the radioligand.[2][6] |

Table 2: Functional Potency of ACTH(1-17) at human MC1R

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell Line |

| ACTH(1-17) | hMC1R | Adenylate Cyclase Activation | EC50 | 3.02 | HEK 293 |

| Data represents the concentration required to elicit 50% of the maximal cAMP response.[7] |

Table 3: Binding Selectivity Profile of ACTH(1-17) across Melanocortin Receptors

| Receptor Subtype | Parameter | Value (nM) |

| MC1R | Ki | 0.23 |

| MC3R | Ki | 14 |

| MC4R | Ki | 419 |

| MC5R | Ki | 4,240 |

| This data highlights the high selectivity of ACTH(1-17) for the MC1R subtype compared to other melanocortin receptors.[7] |

MC1R Signaling Pathways Activated by ACTH(1-17)

MC1R is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins.[1][8] Agonist binding by ACTH(1-17) initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways.

The Canonical Gs/cAMP Pathway

The primary signaling cascade activated by ACTH(1-17) at MC1R is the Gs-adenylyl cyclase-cAMP pathway.[1][9]

-

Receptor Activation: ACTH(1-17) binds to the extracellular domain of MC1R.

-

G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase (AC) Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: AC converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[10]

-

Downstream Effectors: cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Responsive Element-Binding Protein (CREB).[5][10] This leads to the upregulation of genes involved in melanogenesis, such as the Microphthalmia-associated Transcription Factor (MITF).[1]

Alternative Signaling Pathways

Evidence also suggests the existence of cAMP-independent signaling pathways downstream of MC1R activation. These can include the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][11] This may occur through mechanisms involving the G protein βγ-subunits or via transactivation of receptor tyrosine kinases like c-KIT.[1][5]

Key Experimental Methodologies

The characterization of ACTH(1-17) as an MC1R agonist relies on two primary types of in vitro assays: competitive binding assays to determine affinity and functional assays to measure potency and efficacy.

Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of ACTH(1-17) by measuring its ability to compete with a radiolabeled ligand for binding to MC1R.[12]

Detailed Protocol:

-

Membrane Preparation: Culture HEK 293 cells transiently or stably expressing hMC1R. Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptor. Resuspend the membrane pellet in an appropriate assay buffer.[13]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]Nle4,D-Phe7-α-MSH), and varying concentrations of the unlabeled competitor ligand (ACTH(1-17)).[2][13]

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.[13][14]

-

Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through. Wash the filters rapidly with ice-cold buffer.[13]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of ACTH(1-17). Use non-linear regression (e.g., one-site fit) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

cAMP Accumulation Functional Assay

This assay measures the ability of ACTH(1-17) to stimulate the production of intracellular cAMP, providing a readout of its functional potency (EC50).[15] Various technologies are available, including Homogeneous Time-Resolved Fluorescence (HTRF).[15][16]

Detailed Protocol (HTRF-based):

-

Cell Plating: Seed cells expressing hMC1R into a 384-well assay plate and culture overnight.[15]

-

Compound Stimulation: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of ACTH(1-17).

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis & Detection: Add the two HTRF detection reagents sequentially: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. These are added in a lysis buffer to release intracellular cAMP.[16]

-

Equilibration: Incubate in the dark for 60 minutes to allow the competitive immunoassay to reach equilibrium.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[16]

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm). The signal is inversely proportional to the amount of cAMP produced. Convert the ratio to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log concentration of ACTH(1-17) and use non-linear regression to determine the EC50 value.[16]

Conclusion

ACTH(1-17) is a high-affinity, potent, and selective agonist for the melanocortin 1 receptor. Its ability to robustly activate the Gs/cAMP signaling pathway makes it a valuable tool for studying MC1R biology and a potential scaffold for the development of therapeutic agents targeting skin pigmentation disorders and inflammatory conditions. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to further investigate the pharmacological and physiological roles of ACTH(1-17) and other MC1R modulators.

References

- 1. mdpi.com [mdpi.com]

- 2. ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]

- 9. Melanocortin 1 Receptor: Structure, Function, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Enhancing the Efficacy of Melanocortin 1 Receptor-Targeted Radiotherapy by Pharmacologically Upregulating the Receptor in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Endogenous Production of ACTH(1-17) from Pro-opiomelanocortin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-opiomelanocortin (POMC) is a multifaceted prohormone that serves as the precursor to a variety of biologically active peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and β-endorphin. The tissue-specific processing of POMC is a critical regulatory step that dictates the profile of peptides produced and, consequently, their physiological effects. This technical guide provides an in-depth exploration of the endogenous production of ACTH(1-17), a significant cleavage product of ACTH, from the POMC precursor. This guide will detail the enzymatic cascade, summarize quantitative data, provide comprehensive experimental protocols for its study, and visualize the key pathways and workflows.

The Enzymatic Pathway of ACTH(1-17) Production

The generation of ACTH(1-17) is a multi-step process involving a series of enzymatic cleavages and modifications of the POMC prohormone. This process is primarily active in specific tissues, including the hypothalamus, the intermediate lobe of the pituitary, and the skin.[1][2][3]

The key steps are as follows:

-

Initial Cleavage of POMC by PC1/3: The process begins with the endoproteolytic cleavage of the 31-kDa POMC prohormone by prohormone convertase 1/3 (PC1/3). This initial cleavage occurs within the regulated secretory pathway and yields pro-ACTH and β-lipotropin (β-LPH).[2][4]

-

Generation of ACTH by PC1/3: Pro-ACTH is further processed by PC1/3 to produce the 39-amino acid peptide, ACTH(1-39), along with the N-terminal fragment of POMC (N-POMC) and the joining peptide.[2][4]

-

Formation of ACTH(1-17) by PC2: In tissues where prohormone convertase 2 (PC2) is expressed, such as the hypothalamus and skin, ACTH(1-39) undergoes further cleavage. PC2 cleaves ACTH(1-39) at a dibasic amino acid site to generate two smaller peptides: ACTH(1-17) and corticotropin-like intermediate peptide (CLIP), which corresponds to ACTH(18-39).[1][5][6]

-

Subsequent Processing to α-MSH: ACTH(1-17) can serve as a precursor for the production of α-melanocyte-stimulating hormone (α-MSH). This involves the removal of C-terminal amino acids by carboxypeptidase E (CPE), followed by amidation by peptidyl-glycine α-amidating monooxygenase (PAM) and N-terminal acetylation by an N-acetyltransferase (NAT).[2][5]

This tissue-specific expression of PC2 is the primary determinant for the production of ACTH(1-17) and its derivatives.[6]

References

- 1. Quantification of Proteins Using Peptide Immunoaffinity Enrichment Coupled with Mass Spectrometry [jove.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma levels of alpha-melanotropin and ACTH-like immunoreactivities do not vary by season or skin type in women from southern and central Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunohistochemical Analysis of Neurotransmitters in Neurosecretory Protein GL-Producing Neurons of the Mouse Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adrenocorticotropic Hormone (1-17), human - LKT Labs [lktlabs.com]

The Corticotropic Peptide ACTH (1-17): A Technical Guide to its Effects on Steroidogenesis and Cortisol Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release corticosteroids. While the full-length peptide, ACTH (1-39), and its synthetic analogue, ACTH (1-24), are well-characterized, the biological activities of shorter fragments are of increasing interest. This technical guide provides an in-depth analysis of ACTH (1-17), a cleavage product of ACTH, and its specific effects on steroidogenesis and cortisol secretion. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary physiological stimulus for adrenal steroidogenesis. The N-terminal region of ACTH is crucial for its biological activity. ACTH (1-17) is a peptide fragment that has been shown to be the minimal sequence required for binding to and activating the melanocortin 2 receptor (MC2R), the specific ACTH receptor in the adrenal cortex.[1][2] Understanding the precise effects of this shorter fragment is essential for elucidating the structure-activity relationship of ACTH and for the development of novel therapeutic agents targeting the HPA axis.

Quantitative Effects of ACTH (1-17) on Steroidogenesis

The following tables summarize the available quantitative data on the effects of ACTH (1-17) on the release of key adrenal steroids.

Table 1: In Vivo Human Studies on ACTH (1-17) and Steroid Release

| Parameter | Study Population | ACTH (1-17) Dose & Administration | Baseline Cortisol (µg/dL) | Peak Cortisol (µg/dL) | Time to Peak | Aldosterone Response | Reference |

| Plasma Cortisol | Normal Subjects | 100 µg, i.m. | Varies with time of day | Significantly increased | Not specified | Significantly stimulated | [3] |

Table 2: In Vitro Studies on ACTH Peptides and Steroid Release from Adrenal Cells

| Cell Type | ACTH Fragment | Concentration | Cortisol Production (fold increase over basal) | Aldosterone Production (fold increase over basal) | Other Steroids Measured | Reference |

| Human Adrenal Cells | ACTH (1-39) | 10 nM | >30-fold (after 48h) | Stimulated | DHEA-S, Androstenedione, Corticosterone, 11-deoxycortisol | [4][5] |

| Bovine Adrenal Fasciculata Cells | ACTH (1-39) | 1 nM | Significantly increased | Not applicable | - | [6] |

| Human Adrenal Cells | ACTH (1-24) vs. ACTH (1-17) | 100 µg (in vivo) | ACTH (1-17) showed greater and more sustained secretion | Stimulated by both | - | [7] |

Note: Specific in vitro dose-response data for ACTH (1-17) on cortisol and aldosterone release from primary adrenal cells is limited in the reviewed literature. The provided data for ACTH (1-39) serves as a reference for the general potency of ACTH stimulation.

Signaling Pathways of ACTH (1-17) in Adrenal Steroidogenesis

ACTH (1-17) initiates a signaling cascade upon binding to the MC2R on the surface of adrenocortical cells. This process is fundamental to both acute and chronic steroidogenic responses.

Acute Steroidogenic Response

The immediate effect of ACTH (1-17) is the rapid mobilization of cholesterol to the inner mitochondrial membrane, the rate-limiting step in steroidogenesis. This is primarily mediated by the activation of the Steroidogenic Acute Regulatory (StAR) protein.

Caption: Acute signaling pathway of ACTH (1-17) leading to steroidogenesis.

Chronic Steroidogenic Response

Prolonged stimulation by ACTH (1-17) leads to the increased transcription of genes encoding key steroidogenic enzymes, thereby enhancing the overall capacity of the adrenal cortex to produce steroids.

Caption: Chronic signaling pathway of ACTH (1-17) upregulating steroidogenic enzyme expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro studies of ACTH (1-17) effects.

In Vivo ACTH (1-17) Stimulation Test in Humans

Objective: To assess the in vivo adrenal response to ACTH (1-17).

Protocol:

-

Subject Preparation: Subjects should fast overnight. A baseline blood sample is collected in the morning (e.g., 08:00 h).

-

ACTH (1-17) Administration: A standardized dose of ACTH (1-17) (e.g., 100 µg) is administered intramuscularly (i.m.) or intravenously (i.v.).[3]

-

Blood Sampling: Serial blood samples are collected at specified time points post-injection (e.g., 30, 60, 90, 120, 180, and 240 minutes).

-

Hormone Analysis: Plasma or serum is separated and stored at -20°C or lower until analysis. Cortisol, aldosterone, and other relevant steroids (e.g., 17-hydroxyprogesterone, DHEA) are quantified using validated methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro ACTH (1-17) Stimulation of Primary Adrenal Cells

Objective: To determine the direct effect and dose-response of ACTH (1-17) on steroid production in isolated adrenal cells.

Protocol:

-

Adrenal Cell Isolation: Primary adrenal cells are isolated from adrenal glands (e.g., human, bovine, or rodent) by enzymatic digestion (e.g., with collagenase).

-

Cell Culture: Cells are plated in appropriate culture dishes and maintained in a suitable culture medium supplemented with serum.

-

Stimulation: After a period of stabilization, the culture medium is replaced with a serum-free medium containing various concentrations of ACTH (1-17) (e.g., 10⁻¹² to 10⁻⁸ M). A vehicle control is also included.

-

Incubation: Cells are incubated for a defined period (e.g., 2, 24, or 48 hours).

-

Supernatant Collection: The culture supernatant is collected and stored at -20°C or lower for steroid analysis.

-

Steroid Quantification: The concentrations of cortisol, aldosterone, and other steroids in the supernatant are measured using LC-MS/MS or other sensitive immunoassays.

-

Data Normalization: Steroid production is often normalized to the total protein content or cell number in each well.

Experimental Workflow Diagram

Caption: General experimental workflows for in vivo and in vitro studies of ACTH (1-17).

Discussion and Future Directions

The available evidence indicates that ACTH (1-17) is a biologically active peptide capable of stimulating adrenal steroidogenesis, including the release of cortisol and aldosterone. Its mechanism of action mirrors that of full-length ACTH, involving the activation of the MC2R and the subsequent cAMP/PKA signaling cascade. This leads to both acute effects on cholesterol mobilization and chronic effects on the expression of steroidogenic enzymes.

However, a significant gap in the literature is the lack of comprehensive in vitro dose-response studies specifically for ACTH (1-17) on a wide range of adrenal steroids. Such studies would be invaluable for precisely quantifying its potency relative to ACTH (1-24) and ACTH (1-39). Furthermore, detailed investigations into the effects of ACTH (1-17) on the expression of the complete panel of steroidogenic enzymes at both the mRNA and protein levels are warranted.

For drug development professionals, the smaller size of ACTH (1-17) may offer advantages in terms of synthesis and potential for modification to enhance stability or receptor selectivity. A thorough understanding of its pharmacokinetics and pharmacodynamics is a critical next step.

Conclusion

ACTH (1-17) represents the minimal active core of the ACTH molecule for adrenal stimulation. It effectively stimulates the production and release of cortisol and other adrenal steroids through the established MC2R-mediated signaling pathway. This technical guide provides a foundational understanding of its actions, highlighting the need for further quantitative research to fully delineate its steroidogenic profile and therapeutic potential. The provided protocols and pathway diagrams serve as a valuable resource for designing future investigations into this important corticotropic peptide.

References

- 1. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]

- 3. Differences in cortisol, aldosterone and testosterone responses to ACTH 1-17 administered at two different times of day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Dose-response relationships between plasma adrenocorticotropin (ACTH), cortisol, aldosterone, and 18-hydroxycorticosterone after injection of ACTH-(1-39) or human corticotropin-releasing hormone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ACTH(1-17) in Skin Pigmentation and Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH)(1-17), a peptide derived from proopiomelanocortin (POMC), is emerging as a pivotal regulator of human skin pigmentation. Traditionally, alpha-melanocyte-stimulating hormone (α-MSH) has been considered the primary physiological ligand for the melanocortin-1 receptor (MC1R) on melanocytes, the activation of which is the key control point for melanogenesis. However, accumulating evidence demonstrates that ACTH(1-17) is a more potent agonist at the human MC1R than α-MSH and is present in the skin at higher concentrations.[1][2] This technical guide provides an in-depth analysis of the role of ACTH(1-17) in melanogenesis, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Introduction: Beyond α-MSH in Skin Pigmentation

The regulation of melanin synthesis, or melanogenesis, is a complex process crucial for protecting the skin from ultraviolet (UV) radiation and determining skin and hair color. The central pathway involves the binding of melanocortin peptides to the MC1R, a G-protein coupled receptor on the surface of melanocytes. While α-MSH has been the most studied agonist, research has revealed that other POMC-derived peptides, particularly ACTH and its fragments, are also significant players.[2]

ACTH(1-17) is not merely a precursor to α-MSH but an independent and highly active signaling molecule in the skin.[2] Its enhanced potency in stimulating melanin production and altering melanocyte morphology suggests its potential as a primary paracrine mediator of the tanning response and a target for therapeutic interventions in pigmentation disorders.[3]

ACTH(1-17) and its Interaction with the Melanocortin-1 Receptor (MC1R)

ACTH(1-17) demonstrates a high affinity for the human MC1R, comparable to, and in some studies, slightly higher than that of α-MSH.[1] Competitive binding assays have established its capacity to function as a potent agonist at this receptor.[1]

Comparative Agonist Potency

Studies comparing the efficacy of various POMC peptides in activating the human MC1R have consistently shown ACTH(1-17) to be a superior agonist to α-MSH. The order of potency for increasing adenylate cyclase activity in cells transfected with the MC1R is as follows: ACTH(1-17) > α-MSH > ACTH(1-39) > desacetyl α-MSH > acetylated ACTH(1-10) > ACTH(1-10).[2] This heightened potency is also observed in primary human melanocyte cultures, where ACTH(1-17) stimulates melanogenesis more effectively than α-MSH.[1][4]

Signaling Pathways Activated by ACTH(1-17)

A key distinction in the mechanism of action between ACTH(1-17) and α-MSH lies in the downstream signaling cascades they activate. While α-MSH predominantly signals through the cyclic AMP (cAMP) pathway, ACTH(1-17) uniquely activates both the cAMP and the inositol trisphosphate/diacylglycerol (IP3/DAG) pathways.[5] This dual signaling capability likely accounts for its increased potency and the characteristic biphasic dose-response curve observed in melanogenesis assays.[1][6]

The cAMP-PKA-CREB-MITF Pathway

Similar to α-MSH, ACTH(1-17) binding to the MC1R activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[9] Phosphorylated CREB acts as a transcription factor, upregulating the expression of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte survival and differentiation, controlling the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT).[9][5]

Caption: ACTH(1-17) dual signaling pathways in melanocytes.

The IP3/DAG-PKC Pathway

In addition to cAMP activation, ACTH(1-17) binding to the MC1R also activates Phospholipase C (PLC).[1][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC), specifically PKC-β.[7][8] Activated PKC-β can then directly phosphorylate and activate tyrosinase, further enhancing melanin production.[9][10]

Quantitative Effects of ACTH(1-17) on Melanogenesis

The stimulatory effects of ACTH(1-17) on melanogenesis have been quantified in various studies, primarily through measuring melanin content in cultured human melanocytes.

Table 1: Effect of ACTH(1-17) and α-MSH on Melanin Content in Cultured Human Hair Follicle Melanocytes

| Cell Line/Donor Hair Color | Treatment (10⁻⁸ M) | % Increase in Melanin Content (Mean ± SEM) | Reference |

| Pooled (n=7) | Acetylated α-MSH | 25.1 ± 3.40% | [4] |

| Pooled (n=7) | ACTH(1-17) | 31.2 ± 4.98% | [4] |

| Dark Brown/Black Donors | Acetylated α-MSH | Variable, up to 37.4% | [4] |

| Dark Brown/Black Donors | ACTH(1-17) | Variable, up to 46.5% | [4] |

Data adapted from Kauser et al., 2003. The study highlights that the melanogenic response was more pronounced in melanocytes derived from donors with darker hair.[4]

Effects of ACTH(1-17) on Melanocyte Morphology and Proliferation

Beyond stimulating melanin synthesis, ACTH(1-17) also induces significant changes in melanocyte morphology and proliferation, indicative of a broader role in melanocyte biology.

Dendricity

Treatment of human melanocyte cultures with ACTH(1-17) leads to an increase in cell dendricity, the formation of dendrites which are essential for transferring melanosomes to surrounding keratinocytes.[2][4] While both ACTH(1-17) and α-MSH stimulate this process, some studies suggest α-MSH may be slightly more potent in inducing dendrite formation.[4]

Proliferation

ACTH(1-17) has been shown to have a mitogenic effect on human melanocytes, stimulating their proliferation.[3][11] This effect, coupled with its melanogenic properties, suggests a role in increasing the population of functional melanocytes in the epidermis, particularly in response to stimuli like UV radiation.

Experimental Protocols

The following section details the methodologies commonly employed in the study of ACTH(1-17)'s effects on melanocytes.

Cell Culture

-

Primary Human Melanocytes: Normal human epidermal melanocytes (NHEM) or hair follicle melanocytes (HFM) are isolated from neonatal foreskins or scalp skin, respectively.[4]

-

Culture Medium: Cells are typically cultured in a specialized melanocyte growth medium (e.g., Medium 254) supplemented with a human melanocyte growth supplement (HMGS), which often contains phorbol 12-myristate 13-acetate (PMA), basic fibroblast growth factor (bFGF), insulin, transferrin, and bovine pituitary extract.[4] For stimulation experiments, cells are often transferred to a basal medium lacking PMA or other cAMP inducers to establish a baseline.[11]

-

Cell Lines: Transfected HEK 293 cells expressing the human MC1R are frequently used for receptor binding and signaling assays.[1][2]

Melanogenesis Assay (Melanin Content Measurement)

A standardized protocol for quantifying melanin content in cultured melanocytes is outlined below.

Caption: Experimental workflow for melanin content assay.

-

Cell Seeding and Treatment: Melanocytes are seeded in culture plates and allowed to adhere. They are then treated with various concentrations of ACTH(1-17) (e.g., 10⁻⁸ M) or a vehicle control for a specified period, typically 72 hours.[4]

-

Cell Harvest and Lysis: Cells are washed, trypsinized, and counted. The cell pellet is then solubilized in a solution of 1N NaOH at an elevated temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.[4]

-

Quantification: The absorbance of the resulting solution is measured at 475 nm using a spectrophotometer. Melanin concentration is determined by comparison to a standard curve generated with synthetic melanin. Results are often normalized to the cell number and expressed as pg/cell.[4]

Tyrosinase Activity Assay

-

Cell Lysis: Cultured melanocytes are lysed in a phosphate buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Enzyme Reaction: The cell lysate is incubated with L-DOPA, the substrate for tyrosinase.

-

Detection: The rate of L-DOPA oxidation to dopachrome is measured by monitoring the increase in absorbance at 475 nm over time.[12]

Receptor Binding and Signaling Assays

-

Competitive Binding Assay: Performed on HEK 293 cells transfected with hMC1R. Involves incubating the cells with a radiolabeled ligand (e.g., [¹²⁵I]Nle⁴,D-Phe⁷ α-MSH) in the presence of increasing concentrations of unlabeled ACTH(1-17) to determine its binding affinity (Ki).[1]

-

cAMP Assay: Intracellular cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits after stimulating cells with ACTH(1-17) for a short period.[1]

-

IP3 Assay: IP3 production is quantified using competitive binding assays with a specific IP3 binding protein, typically from bovine adrenal cortex, following cell stimulation.[1]

Conclusion and Future Directions

The evidence strongly supports a significant and potentially primary role for ACTH(1-17) in the local regulation of human skin pigmentation. Its superior potency compared to α-MSH, attributable to its unique ability to activate both cAMP and IP3/DAG signaling pathways, positions it as a key molecule in the skin's response to environmental cues.